molecular formula C12H21N3O2 B7921665 N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide

N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide

Cat. No.: B7921665
M. Wt: 239.31 g/mol
InChI Key: AZJVMXKPEMZQEB-UHFFFAOYSA-N
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Description

N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide (CAS: 1263365-79-2) is a synthetic small molecule featuring a pyrrolidine core substituted with a 2-amino-acetyl group at position 1 and a cyclopropyl-acetamide moiety at position 3 via a methylene bridge . The compound’s structure combines a strained cyclopropane ring, known for enhancing metabolic stability, with a polar amino-acetyl group that may facilitate hydrogen bonding in biological systems. Despite its discontinuation by suppliers like CymitQuimica , its structural motifs align with compounds explored in medicinal chemistry for targeting enzymes or receptors requiring rigid, hydrophobic, and polar interactions.

Properties

IUPAC Name

N-[[1-(2-aminoacetyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-9(16)15(11-2-3-11)8-10-4-5-14(7-10)12(17)6-13/h10-11H,2-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJVMXKPEMZQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1CCN(C1)C(=O)CN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino-acetyl group or the cyclopropyl-acetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmacological Studies

N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide has been explored for its potential as a pharmacological agent. Its structure allows it to act on specific receptors in the central nervous system, making it a candidate for the development of drugs aimed at treating neurological disorders.

Key Points :

  • Potential interaction with neurotransmitter systems.
  • Investigated for analgesic and anti-inflammatory properties.

Neuroscience Research

The compound's ability to modulate neurotransmitter levels positions it as a valuable tool in neuroscience research. Studies have indicated that derivatives of this compound may influence synaptic transmission and plasticity.

Case Studies :

  • Research demonstrating the effects of similar compounds on synaptic efficacy.
  • Investigations into the modulation of pain pathways through receptor interaction.

Synthetic Chemistry

In synthetic chemistry, N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications, facilitating the development of novel compounds.

Applications :

  • Used as a building block in the synthesis of pharmaceuticals.
  • Explored for its reactivity in creating new chemical entities.

Mechanism of Action

The mechanism of action of N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below highlights key differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Key Substituents/Rings Status
N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide 1263365-79-2 Not Provided Pyrrolidine, 2-amino-acetyl, cyclopropyl Discontinued
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide Not Provided Not Provided Pyrrolidine, 2-chloro-acetyl, cyclopropyl Discontinued
N-(5-Cyclopropyl-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)benzamide Not Provided Not Provided Pyrazolopyrimidine, benzamide, cyclopropyl Discontinued
N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide 1353945-60-4 C12H23N3O Piperidine, 2-amino-ethyl, cyclopropyl Not Disclosed

Detailed Analysis of Analogous Compounds

Chloro-Acetyl Analog (N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide)
  • Structural Difference: Replaces the amino group with a chloro substituent on the acetyl chain.
  • Likely exhibits greater metabolic stability due to reduced hydrogen-bonding capacity, which may limit target engagement in hydrophilic environments.
Pyrazolopyrimidine-Benzamide Analog
  • Structural Difference : Features a fused pyrazolopyrimidine ring system and a benzamide group instead of pyrrolidine.
  • Functional Implications :
    • The pyrazolopyrimidine scaffold is associated with kinase inhibition (e.g., JAK or CDK inhibitors), suggesting divergent therapeutic applications compared to the acetamide-focused target compound .
    • The benzamide group may enhance π-π stacking interactions in hydrophobic binding pockets.
Piperidine-Based Analog (N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide)
  • Structural Difference: Substitutes pyrrolidine with a piperidine ring and replaces the acetyl group with an amino-ethyl chain.
  • The amino-ethyl side chain may increase basicity and membrane permeability, altering pharmacokinetic profiles .

Research Findings and Discontinuation Trends

All compounds listed are discontinued, indicating challenges in development. Potential reasons include:

  • Synthetic Complexity : Cyclopropane and heterocyclic systems (e.g., pyrazolopyrimidine) may pose scalability issues.
  • Pharmacokinetic Limitations: Amino and chloro substituents might lead to suboptimal bioavailability or off-target effects.
  • Target Selectivity : Structural variations (e.g., pyrrolidine vs. piperidine) could result in insufficient potency for specific biological targets.

Biological Activity

N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H21N3O2C_{12}H_{21}N_{3}O_{2} and is characterized by a pyrrolidine ring substituted with an amino-acetyl group and a cyclopropyl acetamide moiety. Its structure can be represented as follows:

N 1 2 Amino acetyl pyrrolidin 3 ylmethyl N cyclopropyl acetamide\text{N 1 2 Amino acetyl pyrrolidin 3 ylmethyl N cyclopropyl acetamide}

Antimicrobial Activity

Research has indicated that derivatives of pyrrolidine, including N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide, exhibit significant antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NameBacterial StrainMIC (mg/mL)
N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamideStaphylococcus aureus0.0039
N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamideEscherichia coli0.025
Other Pyrrolidine DerivativePseudomonas aeruginosa0.100

The minimum inhibitory concentration (MIC) values suggest that this compound is particularly effective against Staphylococcus aureus and Escherichia coli, with complete bacterial death observed within a short time frame during testing .

The mechanism by which N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide exerts its antibacterial effects may involve the inhibition of key bacterial enzymes or disruption of cell wall synthesis. The presence of the pyrrolidine ring is thought to enhance membrane permeability, allowing for better penetration into bacterial cells .

Case Studies and Research Findings

  • Study on Antifungal Activity :
    A study published in MDPI evaluated various pyrrolidine derivatives for antifungal activity against Candida albicans. The results indicated that certain structural modifications could enhance antifungal potency, with some derivatives achieving MIC values as low as 16.69 µM .
  • DPP-IV Inhibition :
    Another research highlighted the potential of pyrrolidine derivatives as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are beneficial in managing type 2 diabetes. The compound demonstrated significant inhibition in vitro, suggesting potential therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide, and how do reaction conditions influence yield?

  • Answer : Synthesis of structurally related acetamides involves multi-step reactions, such as coupling cyclopropanamine derivatives with activated pyrrolidine intermediates. For example, a common approach includes:

  • Step 1 : Reacting pyrrolidine derivatives with chloroacetyl chloride to introduce the amino-acetyl group.
  • Step 2 : Alkylation with cyclopropylamine under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like DMSO at 35°C for 48 hours .
  • Key factors : Solvent choice (DMSO vs. ethanol), catalyst (e.g., copper(I) bromide), and reaction time significantly impact yields (e.g., 17.9% yield reported in a similar synthesis) .
  • Purification : Chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization are critical for isolating pure acetamide derivatives .

Q. How is the structural conformation of this compound validated experimentally?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related acetamides, SC-XRD achieved a mean C–C bond precision of 0.004 Å and R-factor of 0.070, confirming stereochemistry and bond angles .
  • Spectroscopic validation :

  • Raman spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1550 cm⁻¹ (N–H bend) align with theoretical simulations .
  • NMR : Distinct signals for cyclopropyl (δ 0.5–1.5 ppm) and pyrrolidine protons (δ 2.5–3.5 ppm) resolve spatial arrangements .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound?

  • Answer : Contradictions often arise from variations in assay conditions or impurities. Strategies include:

  • Reproducibility checks : Validate purity (>95% via HPLC) and confirm stereochemistry (e.g., chiral chromatography) .
  • Standardized assays : Use cell lines with consistent receptor expression profiles and control for solvent effects (e.g., DMSO <0.1% v/v).
  • Toxicology gaps : Acute toxicity and mutagenicity data are often absent in safety reports; in-house testing using OECD guidelines (e.g., Ames test) is recommended .

Q. What computational approaches are suitable for predicting binding modes of this compound with biological targets?

  • Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) can model interactions.

  • Parameterization : Use crystallographic data (e.g., bond lengths from SC-XRD ) to refine force fields.
  • Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzyme inhibition assays.
  • Limitations : Solvation effects and protein flexibility may require enhanced sampling methods (e.g., metadynamics) .

Q. How can reaction mechanisms for cyclopropane ring formation in this compound be elucidated?

  • Answer : Mechanistic studies using isotopic labeling (e.g., ¹³C-cyclopropanamine) and kinetic profiling:

  • Intermediate trapping : Identify transient species via low-temperature NMR.
  • DFT calculations : Map energy profiles for ring-closing steps (e.g., B3LYP/6-31G* level) to predict regioselectivity .
  • Catalyst role : Copper(I) bromide may facilitate oxidative coupling, as seen in similar acetamide syntheses .

Methodological Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Use P95 respirators (NIOSH-approved) and nitrile gloves for minor exposures; full-body Tyvek suits for bulk handling .
  • Ventilation : Conduct reactions in fume hoods with HEPA filters to mitigate inhalation risks.
  • Spill management : Neutralize with activated carbon and dispose via hazardous waste protocols .

Q. How can researchers optimize crystallization conditions for structural studies?

  • Solvent screening : Test polar (ethanol) vs. non-polar (hexane) solvents for slow evaporation.
  • Temperature : Crystallize at 153 K to reduce thermal motion and enhance diffraction resolution .
  • Additives : Use seed crystals or chiral resolving agents (e.g., tartaric acid derivatives) to induce nucleation .

Data Gaps and Future Directions

  • Physicochemical properties : Melting point, logP, and solubility data are absent in current literature; experimental determination via DSC and shake-flask methods is needed .
  • In vivo pharmacokinetics : No ADME data exist; propose studies using radiolabeled analogs in rodent models.

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